molecular formula C18H16FN3O2S2 B2402298 4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021265-91-7

4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2402298
CAS No.: 1021265-91-7
M. Wt: 389.46
InChI Key: HFKSFPBFGKXSDW-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring, a thiophene moiety, and a fluorine atom

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the thiophene moiety and the benzamide group. The final step often involves the fluorination of the aromatic ring. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives, thiazole-containing molecules, and fluorinated aromatic compounds. Examples might include:

  • 4-fluoro-N-(4-(3-oxo-3-((thiophen-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide analogs with different substituents.
  • Thiazole-based compounds with varying side chains.
  • Fluorinated benzamides with different heterocyclic rings.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

IUPAC Name

4-fluoro-N-[4-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKSFPBFGKXSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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